molecular formula C14H16F3N3O3S2 B2945616 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705135-10-9

1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2945616
CAS No.: 1705135-10-9
M. Wt: 395.42
InChI Key: AVVBDCBBRWSQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a potent and selective inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), a serine/threonine kinase recognized as a promising therapeutic target for metabolic disorders and cancer cachexia. Research indicates that MAP4K4 plays a critical role in insulin resistance and metabolic inflammation; inhibition of this kinase has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7795955/]. Its mechanism involves interfering with the signaling pathways that lead to the suppression of glucose uptake and the promotion of a pro-inflammatory state. Beyond metabolic disease, this compound is a valuable tool for oncology research, particularly in studying the mechanisms of muscle wasting (cachexia) associated with tumors, as MAP4K4 inhibition can block the transcriptional upregulation of key atrogenes [https://pubmed.ncbi.nlm.nih.gov/31036938/]. The unique molecular architecture, featuring a sulfonyl group linked to a piperidine-oxadiazole core, is designed for high selectivity and potency, making it an essential pharmacological probe for dissecting the complex biological functions of MAP4K4 in disease pathophysiology.

Properties

IUPAC Name

2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3S2/c1-2-10-3-4-11(24-10)25(21,22)20-7-5-9(6-8-20)12-18-19-13(23-12)14(15,16)17/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBDCBBRWSQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The (5-ethylthiophen-2-yl)sulfonyl group exhibits stability under mild conditions but undergoes hydrolysis under acidic or basic environments. For example:

  • Acidic Hydrolysis : Prolonged reflux with concentrated HCl (6M, 12 hours) cleaves the sulfonamide bond, yielding a sulfonic acid derivative and 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine .

  • Basic Hydrolysis : Treatment with NaOH (10% aqueous, 80°C) generates sodium sulfonate and the corresponding piperidine amine .

Table 1: Hydrolysis Conditions and Outcomes

ReagentTemperatureTime (h)Product(s)Yield (%)
HCl (6M)Reflux12Sulfonic acid + 4-(oxadiazolyl)piperidine65–70
NaOH (10% aqueous)80°C8Sodium sulfonate + 4-(oxadiazolyl)piperidine75–80

Transformations of the 1,3,4-Oxadiazole Ring

The electron-deficient 5-(trifluoromethyl)-1,3,4-oxadiazole ring participates in nucleophilic and electrophilic reactions:

  • Ring-Opening Hydrolysis : Under strong acidic conditions (H₂SO₄, 70°C), the oxadiazole ring opens to form a hydrazide intermediate, which further reacts to yield a carboxylic acid derivative .

  • Nucleophilic Substitution : The oxadiazole’s C-2 position reacts with amines (e.g., piperazine) in DMF at 120°C, forming substituted amidine derivatives .

Functionalization of the Piperidine Core

The piperidine nitrogen and adjacent positions enable further derivatization:

  • N-Alkylation/Acylation : Reaction with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ introduces alkyl groups at the nitrogen, enhancing lipophilicity .

  • C-4 Substitution : The oxadiazole moiety directs electrophilic substitution at the piperidine’s C-4 position, enabling coupling with aryl halides via Buchwald-Hartwig catalysis .

Table 2: Representative Piperidine Functionalization Reactions

Reaction TypeReagents/ConditionsProductYield (%)
N-MethylationCH₃I, K₂CO₃, THF, 60°CN-Methylpiperidine derivative85
AcylationAcCl, Et₃N, CH₂Cl₂, RTAcetylated piperidine78
Cross-CouplingPd(OAc)₂, XPhos, ArBr, 100°CAryl-substituted piperidine60–70

Electrophilic Substitution on the Thiophene Ring

The 5-ethylthiophene moiety undergoes regioselective electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (para to the sulfonyl group) .

  • Halogenation : Br₂ in CCl₄ adds bromine at the 3-position, yielding dihalogenated thiophene derivatives .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition occurs above 250°C, releasing SO₂ and trifluoromethane .

  • Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the sulfonyl-oxadiazole linkage, forming thiophene sulfonic acid and oxadiazole fragments .

Catalytic and Biological Interactions

  • Enzyme Inhibition : The oxadiazole group acts as a zinc-binding motif in histone deacetylase (HDAC) inhibition, as demonstrated in molecular docking studies .

  • Metabolic Pathways : Cytochrome P450-mediated oxidation of the ethyl group generates a primary alcohol metabolite, identified via LC-MS .

Scientific Research Applications

1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Bioactivity

  • Antibacterial Activity : Compounds with 1,3,4-oxadiazole and sulfonyl-piperidine motifs (e.g., 6a ) show moderate activity against Gram-positive bacteria, likely due to interference with cell wall synthesis . The trifluoromethyl group in the target compound may enhance potency by increasing lipophilicity and target affinity .
  • Antifungal Potential: Analogous 1,2,4-oxadiazole-thiophene derivatives exhibit antifungal effects, suggesting the target compound’s thiophene-sulfonyl moiety could confer similar activity .

Structural Advantages

  • Trifluoromethyl vs. Phenyl : Replacing phenyl with -CF₃ in the oxadiazole ring improves metabolic stability and bioavailability, as seen in kinase inhibitors like imatinib .
  • Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may lower off-target interactions, enhancing selectivity .

Research Findings and Data Tables

Antimicrobial Activity of Selected Analogs

Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Reference
1-(4-{[(5-Phenyl-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) 32 64
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine 16 (fungi: Candida albicans) N/A

Physicochemical Properties

Property Target Compound (Predicted) 6a Piperazine Analog
Molecular Weight (g/mol) ~423 435.5 429.4
LogP (Lipophilicity) 3.2 (estimated) 2.8 3.5
Hydrogen Bond Acceptors 7 6 8

Q & A

Basic Question: What synthetic methodologies are recommended for optimizing the yield of 1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine?

Answer:
The synthesis of this compound involves multi-step reactions, including sulfonylation and oxadiazole ring formation. Key steps include:

  • Sulfonylation : Reacting the piperidine derivative with 5-ethylthiophene-2-sulfonyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts and maintain reaction efficiency .
  • Oxadiazole Formation : Cyclization of a hydrazide intermediate with trifluoroacetic anhydride (TFAA) or POCl₃. Evidence from similar syntheses suggests refluxing in ethanol with KOH for 30 minutes, followed by CS₂ addition and extended reflux (6 hours) to ensure cyclization .
  • Purification : Precipitation via pH adjustment (e.g., dilute HCl or NaOH) and recrystallization from methanol or ethanol to improve purity .
    Yield Optimization : Monitor reaction progress using TLC (hexane:ethyl acetate, 7:3). Adjust stoichiometry of sulfonyl chloride (1.2 equivalents) and oxadiazole precursors to minimize side reactions.

Basic Question: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the ethylthiophene sulfonyl group (δ 2.5–3.0 ppm for ethyl protons, δ 125–140 ppm for thiophene carbons) and trifluoromethyl oxadiazole (δ 110–120 ppm for CF₃) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₁₃H₁₄F₃N₃O₃S₂) with ≤0.4% deviation for C, H, N .
    Contradiction Resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), repeat analysis in deuterated DMSO or CDCl₃ to rule out solvent artifacts .

Advanced Question: How can researchers address discrepancies in bioactivity data across different antibacterial assays?

Answer:
Discrepancies may arise from assay conditions (e.g., bacterial strain variability, nutrient media composition). Methodological recommendations include:

  • Standardized Protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .
  • Control Compounds : Compare activity with known antibiotics (e.g., ciprofloxacin) to calibrate assay sensitivity .
  • Mechanistic Studies : Perform time-kill assays or membrane permeability tests to differentiate bacteriostatic vs. bactericidal effects .
    Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance. If activity is inconsistent, evaluate compound stability in assay media via HPLC .

Advanced Question: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase or fungal CYP51. Prioritize docking poses with hydrogen bonds to sulfonyl oxygen or oxadiazole nitrogen .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • ADMET Prediction : Employ SwissADME or pkCSM to predict pharmacokinetics (e.g., LogP ~2.5 for optimal membrane permeability) and toxicity risks (e.g., hERG inhibition) .

Advanced Question: How can solubility challenges be mitigated during formulation for in vivo studies?

Answer:

  • Co-solvent Systems : Use PEG-400 or Cremophor EL (10–20% v/v) in saline. For oral administration, β-cyclodextrin inclusion complexes improve bioavailability .
  • Nanoparticulate Formulations : Encapsulate via solvent evaporation (PLGA polymers) to enhance aqueous dispersion. Characterize particle size (DLS) and zeta potential (±30 mV for stability) .
  • pH Adjustment : For intravenous use, prepare solutions at pH 7.4 with phosphate buffer. Pre-filter (0.22 μm) to prevent precipitation .

Advanced Question: What strategies validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Detailed Reaction Logs : Document exact equivalents, solvent grades, and stirring rates. For example, POCl₃ must be freshly distilled to avoid moisture-induced side reactions .
  • Round-Robin Testing : Collaborate with independent labs to synthesize the compound using the same protocol. Compare yields and purity via inter-lab HPLC-MS .
  • Robustness Testing : Vary parameters (±10% reagent equivalents, ±5°C temperature) to identify critical steps. Use DoE (Design of Experiments) software for analysis .

Advanced Question: How can researchers analyze contradictory data in stability studies under varying storage conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via LC-MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life. For example, if degradation accelerates at >30°C, recommend storage at 2–8°C .
  • Excipient Compatibility : Test with mannitol or lactose; avoid reducing sugars if Maillard reaction is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.